Due to its chemical structure, OPS falls under the category of organic esters. While its specific use in organic synthesis isn't documented, similar esters are often used as intermediates in the production of more complex molecules (). Additionally, some organic esters possess properties that make them valuable in material science research, such as acting as plasticizers or lubricants (). Research to determine if OPS has similar properties could be an area of exploration.
Limited information suggests OPS may have some biological properties. Because 4-Octylphenol, a component of OPS, has been linked to endocrine disruption in some studies (), it's possible that OPS could be used in research to investigate this phenomenon or similar endocrine-related effects. However, more research is needed to confirm this.
Several chemical suppliers offer OPS, typically labeled "for research use only" ( ). This suggests that researchers might be using OPS in various scientific investigations, although the specific applications are not widely documented in publicly available sources.
4-Octylphenyl Salicylate is an organic compound classified as a salicylate ester. Its chemical formula is C21H26O3, and it features a structure that includes an octyl group attached to the phenyl ring of salicylic acid. This compound is primarily recognized for its application in the cosmetic and pharmaceutical industries, particularly as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation.
Information on the safety profile of OPS is scarce. As a general precaution, any handling should follow standard laboratory practices for unknown chemicals.
Research on OPS is limited, and more studies are needed to understand its:
The chemical behavior of 4-Octylphenyl Salicylate includes hydrolysis, where it can be broken down into salicylic acid and octanol under acidic or basic conditions. This reaction is significant in understanding its metabolism and potential environmental impact. Other reactions may involve esterification and transesterification, where it can react with alcohols to form different esters, thus altering its properties and applications.
The synthesis of 4-Octylphenyl Salicylate can be achieved through various methods:
Several compounds share structural similarities with 4-Octylphenyl Salicylate, each possessing unique properties:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Octisalate | C15H22O3 | Oil-soluble UVB filter; does not protect against UVA |
Phenyl Salicylate | C13H10O3 | Absorbs UV radiation; used in sunscreens |
Benzyl Salicylate | C14H12O3 | Similar UV absorption properties; used in various cosmetics |
2-Ethylhexyl Salicylate | C15H22O3 | Commonly used in sunscreens; absorbs UVB radiation |
4-Octylphenyl Salicylate stands out due to its specific octyl side chain, which enhances its solubility and effectiveness as a UV filter compared to other salicylates that may have different side chains or structures.